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Compound of Interest

Compound Name: Fenhexamid

Cat. No.: B1672505 Get Quote

Abstract: This technical guide provides a comprehensive overview of the toxicological profile of

fenhexamid, a hydroxyanilide fungicide. It is intended for researchers, scientists, and drug

development professionals, offering an in-depth analysis of its toxicokinetics, acute and chronic

toxicity, genotoxicity, carcinogenicity, reproductive and developmental effects, and neurotoxicity.

The document summarizes key quantitative data in tabular format, outlines experimental

methodologies for pivotal studies, and includes visualizations of metabolic and signaling

pathways.

Introduction
Fenhexamid (IUPAC name: N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-

carboxamide) is a locally systemic, protectant fungicide used to control Botrytis cinerea (gray

mold) and other fungal pathogens on a variety of fruits, vegetables, and ornamental plants.[1] It

belongs to the chemical class of hydroxyanilides.[2] The primary mechanism of fungicidal

action is the inhibition of 3-ketoreductase, an enzyme involved in the C4-demethylation step of

ergosterol biosynthesis, which is crucial for fungal cell membrane structure and function.[3][4]

[5] This guide details the toxicological evaluation of fenhexamid and its metabolites in various

non-target organisms.

Chemical Identity:

Common Name: Fenhexamid[6]

CAS Number: 126833-17-8[6]
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Molecular Formula: C₁₄H₁₇Cl₂NO₂[6]

Molecular Weight: 302.2 g/mol [6]

Synonyms: KBR 2738, Elevate, Teldor, Decree[1]

Toxicokinetics and Metabolism
Studies in animal models, primarily rats, indicate that fenhexamid is rapidly absorbed and

excreted.

2.1 Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption: Following oral administration in rats, fenhexamid is rapidly and extensively

absorbed from the gastrointestinal tract, with over 97% of the dose being absorbed.[7]

Plasma concentrations peak within 5 to 90 minutes, depending on the dose.[7]

Distribution: After 48 hours, remaining radioactivity is primarily located in the gastrointestinal

tract, with minimal distribution to other tissues.[7]

Metabolism: Fenhexamid is metabolized in animals, with major metabolites including 4-

hydroxyfenhexamid and its glucuronide conjugate.[7] In goats, the primary residues found in

tissues and milk were the parent compound, 4-OH fenhexamid, fenhexamid glucuronide,

and 4-OH fenhexamid glucuronide.[7] Plant metabolism studies also show hydroxylation

followed by conjugation.[8]

Excretion: Excretion is rapid, with more than 96% of the administered dose eliminated within

48 hours.[7] The primary route of excretion is via the feces, containing mostly the unchanged

parent compound, with a smaller portion excreted in the urine, mainly as the glucuronide

metabolite.[1][7] There is no evidence of bioaccumulation, even after repeated

administration.[7]

Table 1: Summary of Toxicokinetic Properties of Fenhexamid in Rats
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Parameter Finding Reference

Absorption
>97% of oral dose
absorbed

[7]

Time to Peak Plasma 5-90 minutes [7]

Excretion >96% excreted within 48 hours [7]

Primary Route Feces (mostly unchanged) [1][7]

Secondary Route Urine (mostly as glucuronide) [1][7]

| Accumulation | No evidence of accumulation |[7] |
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Caption: General workflow of fenhexamid toxicokinetics in mammals.

Toxicological Profile
Fenhexamid exhibits low acute toxicity via oral, dermal, and inhalation routes. The primary

effects observed after repeated dosing are related to hematological changes in dogs and

effects on the kidney and liver in rodents.

3.1 Acute Toxicity Fenhexamid has a low order of acute toxicity. It is not a skin or eye irritant

and is not a dermal sensitizer.[9][10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b1672505?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672505?utm_src=pdf-body
https://www.benchchem.com/product/b1672505?utm_src=pdf-body
https://www.benchchem.com/product/b1672505?utm_src=pdf-body
https://www.federalregister.gov/documents/2000/04/13/00-9144/fenhexamid-pesticide-tolerances
https://downloads.regulations.gov/EPA-HQ-OPP-2018-0560-0008/content.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Acute Toxicity of Fenhexamid

Study Type Species Result Reference

Oral LD₅₀ Rat >5,000 mg/kg bw [9]

Dermal LD₅₀ Rat >5,000 mg/kg bw [9]

Inhalation LC₅₀ (4-hr) Rat >5.06 mg/L [9]

Skin Irritation Rabbit Not an irritant [7][9]

Eye Irritation Rabbit Not an irritant [7][9]

| Dermal Sensitization | Guinea Pig | Not a sensitizer |[7][9] |

3.2 Subchronic and Chronic Toxicity Repeated oral administration of fenhexamid has been

evaluated in multiple species.

Table 3: Summary of Repeated Dose Toxicity Studies

Species Duration NOAEL
Key Findings
at LOAEL

Reference

Rat 2-year
500 ppm (~28
mg/kg/day)

Decreased
body weights,
effects on
kidney
weights.

[9]

Mouse 2-year
800 ppm (~247

mg/kg/day)

Decreased body

weights,

increased food

consumption.

[9]

| Dog | 1-year | 500 ppm (17 mg/kg/day) | Decreased red blood cells, hemoglobin, and

hematocrit; increased Heinz bodies. |[7][9] |
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3.3 Genotoxicity Fenhexamid has been tested in a comprehensive battery of in vitro and in

vivo genotoxicity assays, all of which were negative.[7]

Table 4: Genotoxicity Profile of Fenhexamid

Assay System Result Reference

Ames Test
S. typhimurium &
E. coli

Negative [7]

Unscheduled DNA

Synthesis

Rat Hepatocytes (in

vitro)
Negative [7]

Chromosome

Aberration

Chinese Hamster

Ovary (CHO) cells
Negative [7]

Gene Mutation
Chinese Hamster V79

cells (in vitro)
Negative [7]

| Micronucleus Test | Mouse (in vivo) | Negative |[7] |

3.4 Carcinogenicity Based on the lack of evidence of carcinogenicity in long-term studies in

both rats and mice and the negative genotoxicity profile, fenhexamid is classified as "not likely

to be a human carcinogen".[9][10][11]

Table 5: Carcinogenicity Studies of Fenhexamid

Species Duration Doses Tested Result Reference

Rat 2 years
Up to 20,000
ppm (~1,280
mg/kg/day)

No evidence of
carcinogenicit
y

[7][9]

| Mouse | 2 years | Up to 7,000 ppm (~2,355 mg/kg/day) | No evidence of carcinogenicity |[7][9]

|

3.5 Reproductive and Developmental Toxicity Fenhexamid is not considered a reproductive or

developmental toxicant. No teratogenic effects were observed, and developmental effects were
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only seen at doses that also caused maternal toxicity.[9] There is no evidence of increased

susceptibility in offspring.[10][11]

Table 6: Reproductive and Developmental Toxicity of Fenhexamid

Study Type Species NOAEL Key Findings Reference

2-Generation

Reproduction
Rat

Reproductive:

20,000
ppmPup: 25
mg/kg/day

Decreased pup
body weights
observed in
the presence
of parental
toxicity.

[7][9]

Developmental Rat 1,000 mg/kg/day

No

malformations or

teratogenicity.

[7][9]

| Developmental | Rabbit | Maternal: 100 mg/kg/dayDevelopmental: 300 mg/kg/day | No

teratogenicity. Decreased fetal body weight and delayed ossification at maternally toxic doses. |

[1][7][9] |

3.6 Neurotoxicity The neurotoxic potential of fenhexamid is low. An acute neurotoxicity study in

rats found no evidence of significant neurotoxic effects.[7] A marginally decreased body

temperature was observed in males at a very high dose (2,000 mg/kg), but this was not

considered biologically significant.[9][10]

Table 7: Neurotoxicity Study of Fenhexamid

Study Type Species NOAEL Key Findings Reference

| Acute Neurotoxicity | Rat | Male: 630 mg/kgFemale: 2,000 mg/kg | No evidence of

neurotoxicity. Marginally decreased body temperature in males at 2,000 mg/kg. |[9] |

Mechanistic Toxicology and Signaling Pathways
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While fenhexamid's primary mechanism of action is specific to fungal ergosterol biosynthesis,

some in vitro studies have suggested potential interactions with mammalian signaling

pathways, particularly endocrine pathways.

4.1 Endocrine Disruption Potential Several in vitro studies have investigated the potential for

fenhexamid to interact with hormone receptors:

Anti-androgenic Activity: Fenhexamid has been shown to act as an anti-androgen in an

androgen receptor reporter assay in human breast cancer cells.[1][12]

Estrogenic Activity: It has demonstrated estrogen receptor α (ERα) agonist activity in a yeast

reporter assay.[12] Subsequent studies in human breast and ovarian cancer cell lines

suggest that fenhexamid can promote cell proliferation and migration through an estrogen

receptor-dependent pathway.[12][13]

Gene Expression: In breast cancer cells, fenhexamid was found to increase the expression

of miR-21, which has downstream antiestrogenic activity.[1]

It is important to note that these are in vitro findings, and their relevance to in vivo effects in

whole organisms has not been established. The comprehensive in vivo toxicology database

does not indicate that endocrine disruption is a primary mode of toxicity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b1672505?utm_src=pdf-body
https://www.benchchem.com/product/b1672505?utm_src=pdf-body
https://www.benchchem.com/product/b1672505?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Fenhexamid
https://www.caymanchem.com/product/36222/fenhexamid
https://www.caymanchem.com/product/36222/fenhexamid
https://www.benchchem.com/product/b1672505?utm_src=pdf-body
https://www.caymanchem.com/product/36222/fenhexamid
https://pubmed.ncbi.nlm.nih.gov/35780843/
https://www.benchchem.com/product/b1672505?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Fenhexamid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fenhexamid

Estrogen Receptor (ER)

Agonist

PI3K Signaling Pathway

Activates

↑ VEGF Expression ↑ SOX2 Expression

Angiogenesis Cell Migration

Click to download full resolution via product page

Caption: Proposed pathway of fenhexamid in ER+ breast cancer cells (in vitro).[13]

Experimental Methodologies
The toxicological database for fenhexamid is extensive.[7] The methodologies summarized

below are representative of the key studies used for risk assessment.

5.1 Chronic Toxicity / Carcinogenicity Bioassay (Rat)

Test System: Sprague-Dawley rats (50/sex/dose).

Route of Administration: Dietary admixture.
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Dose Levels: 0, 500, 5,000, or 20,000 ppm (equivalent to 0, 28, 292, or 1,280 mg/kg/day for

males and 0, 40, 415, or 2,067 mg/kg/day for females).[9]

Duration: 24 months.[9]

Key Endpoints: Clinical observations, body weight, food consumption, hematology, clinical

chemistry, urinalysis, organ weights, and comprehensive histopathology to assess for non-

neoplastic and neoplastic lesions.

5.2 Developmental Toxicity Study (Rabbit)

Test System: Female rabbits (16 per group).[1][9]

Route of Administration: Oral gavage.[1][9]

Dose Levels: 0, 100, 300, or 1,000 mg/kg/day.[1][9]

Duration: Gestation days 6 through 18.[1][9]

Key Endpoints: Maternal (mortality, clinical signs, body weight, food consumption,

caesarean-section observations) and Fetal (number of corpora lutea, implantations,

resorptions, live/dead fetuses, fetal body weight, sex ratio, external, visceral, and skeletal

examinations for malformations and variations).
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Caption: Generalized experimental workflow for a 2-generation study.[9]
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Conclusion
The toxicological profile of fenhexamid is well-characterized. It demonstrates low acute toxicity

and is not genotoxic or carcinogenic. Repeated exposure in animal studies identifies the

hematopoietic system (dog) and kidney (rat) as target organs, but only at doses significantly

higher than potential human exposure levels. Fenhexamid is not a reproductive or

developmental toxicant, with effects on offspring occurring only at maternally toxic doses. While

some in vitro data suggest a potential for endocrine interaction, this has not been substantiated

by in vivo studies. Overall, when used according to regulatory guidelines, fenhexamid presents

a low toxicological risk to human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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